Tri(octyl-decyl)amine Tri(octyl-decyl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16491975
InChI: InChI=1S/C54H111N/c1-7-13-19-25-31-37-43-49-52(46-40-34-28-22-16-10-4)55(53(47-41-35-29-23-17-11-5)50-44-38-32-26-20-14-8-2)54(48-42-36-30-24-18-12-6)51-45-39-33-27-21-15-9-3/h52-54H,7-51H2,1-6H3
SMILES:
Molecular Formula: C54H111N
Molecular Weight: 774.5 g/mol

Tri(octyl-decyl)amine

CAS No.:

Cat. No.: VC16491975

Molecular Formula: C54H111N

Molecular Weight: 774.5 g/mol

* For research use only. Not for human or veterinary use.

Tri(octyl-decyl)amine -

Specification

Molecular Formula C54H111N
Molecular Weight 774.5 g/mol
IUPAC Name N,N-di(octadecan-9-yl)octadecan-9-amine
Standard InChI InChI=1S/C54H111N/c1-7-13-19-25-31-37-43-49-52(46-40-34-28-22-16-10-4)55(53(47-41-35-29-23-17-11-5)50-44-38-32-26-20-14-8-2)54(48-42-36-30-24-18-12-6)51-45-39-33-27-21-15-9-3/h52-54H,7-51H2,1-6H3
Standard InChI Key WDGDITYEVDXFGO-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCC(CCCCCCCC)N(C(CCCCCCCC)CCCCCCCCC)C(CCCCCCCC)CCCCCCCCC

Introduction

Structural and Chemical Properties

Molecular Architecture

Tri(octyl-decyl)amine features three long-chain alkyl groups (C<sub>8</sub>-C<sub>10</sub>) bonded to a central nitrogen atom, creating a sterically hindered tertiary amine structure . This configuration contributes to its low polarity and high hydrophobicity, evidenced by an XLogP3-AA value of 25.8 . The compound’s rotatable bond count of 48 confers conformational flexibility, though this property complicates 3D structural modeling due to excessive atomic mobility .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight774.5 g/mol
Density (20°C)0.814 g/cm³
Boiling Point381.4°C at 101.325 kPa
Vapor Pressure (20°C)0.001 Pa
Water Solubility27 μg/L at 20°C
Hydrogen Bond Acceptors1

Synthesis and Modifications

Industrial synthesis typically involves the alkylation of ammonia with octyl and decyl halides, though specific protocols remain proprietary. A notable advancement is its covalent modification onto biomass-derived carbonaceous aerogels (BCA) via hydrothermal synthesis and impregnation . This process yields BCA@N235, a composite material with enhanced surface area and iodine adsorption capacity (0.85 mmol/g at pH 2.0) .

Industrial Applications

Metal Extraction and Recovery

Tri(octyl-decyl)amine excels in hydrometallurgical processes, particularly in separating cobalt-nickel mixtures in hydrochloric acid media . Its protonated form selectively coordinates with anionic metal complexes, enabling efficient recovery of uranium, tungsten, and platinum-group metals . Comparative studies show superior performance to trioctylamine in rare earth element extraction due to longer alkyl chains improving phase separation .

Wastewater Remediation

The compound’s affinity for organic contaminants is leveraged in treating industrial effluents containing petroleum derivatives and quaternary ammonium compounds . In one application, it achieved >90% removal of iodides via protonation-driven electrostatic interactions , outperforming activated carbon in kinetics (2-hour equilibrium vs. 6–8 hours) .

Mechanistic Insights

Adsorption Dynamics

Adsorption kinetics for iodine ions on BCA@N235 follow a pseudo-second-order model (R² > 0.99) , indicating chemisorption dominance. Langmuir isotherm adherence (R² = 0.98) suggests monolayer adsorption on homogeneous sites. FTIR and XPS analyses confirm quaternary ammonium formation (-NH<sub>3</sub><sup>+</sup>) as the active sites .

Solvent Interactions

In liquid-liquid extraction systems, tri(octyl-decyl)amine requires hydrocarbon diluents like kerosene or n-decane to mitigate viscosity . The amine’s extraction efficiency for acetic acid in n-heptane reaches distribution coefficients (K<sub>D</sub>) of 0.02–0.88, depending on solvent polarity .

Comparative Analysis with Analogues

Table 2: Performance vs. Trioctylamine (TOA)

ParameterTri(octyl-decyl)amineTOA
Molecular Weight774.5 g/mol353.6 g/mol
Cobalt Extraction Yield98%85%
Aqueous Solubility27 μg/L45 μg/L
Thermal Stability381.4°C365°C

The extended alkyl chains in tri(octyl-decyl)amine enhance metal selectivity but reduce solubility in polar solvents compared to TOA .

Future Research Directions

  • Green Synthesis Routes: Developing solvent-free alkylation methods to reduce environmental footprint.

  • Hybrid Materials: Integrating the amine with MOFs for enhanced heavy metal capture.

  • Biodegradation Studies: Assessing long-term ecological impacts through OECD 301F tests.

  • Process Intensification: Pilot-scale validation of BCA@N235 in nuclear wastewater treatment.

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